4-(Benzyloxy)-N-(4-methylphenyl)aniline
Description
Contextualizing the Significance of Aniline (B41778) Derivatives in Organic Chemistry and Materials Science
Aniline and its derivatives are foundational compounds in the fields of organic chemistry and materials science. researchgate.netnbinno.com As one of the most prominent materials in industrial chemistry, aniline serves as a primary ingredient in the manufacturing of a wide range of products, including rubber and motor vehicle parts. researchgate.netresearchgate.net These compounds are crucial reactants and intermediates in the synthesis of more complex molecules, such as benzothiazole (B30560) compounds and various dyes. wisdomlib.org
The versatility of aniline derivatives stems from the reactivity of the aromatic amine structure, which allows for numerous chemical transformations. nbinno.com In materials science, the functionalization of polyaniline (PANI), one of the most well-known electrically conductive polymers, is a key strategy to enhance its properties. rsc.org Incorporating substituents like alkyl or alkoxy groups can improve the solubility of polymers, a significant challenge that often limits their application. rsc.org This modification not only facilitates the creation of uniform thin polymer films but also makes them promising materials for sensors that can operate at room temperature. rsc.org The ability of these materials' chemical and optical properties to change through protonation and deprotonation makes them highly suitable for detecting various toxic gases. rsc.org Furthermore, aniline derivatives are considered valuable building blocks in synthetic chemistry for creating pharmaceuticals and agrochemicals. nbinno.combeilstein-journals.org
Overview of Benzyloxy-Substituted Aromatic Compounds in Academic Research
The introduction of a benzyloxy group (a benzyl (B1604629) group linked through an oxygen atom) to an aromatic compound is a significant strategy in synthetic chemistry, often employed to impart specific properties or to act as a protecting group during complex syntheses. The benzylation of aromatic compounds, a process typically achieved through Friedel-Crafts type reactions with benzyl chloride, is a well-studied area. researchgate.netresearchgate.net
In academic research, benzyloxy moieties are incorporated into various molecular frameworks to enhance their biological activity. For instance, research has shown that introducing a benzyloxy pharmacophore into chalcone (B49325) motifs can lead to potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B). nih.gov Similarly, the addition of a benzyloxy group to certain quinoline (B57606) derivatives has been found to improve their potency against specific cancer cell lines. acs.org These findings indicate that the benzyloxy group can be a key structural feature for developing new therapeutic agents. nih.govacs.org The group's influence on a molecule's interaction with biological targets is a subject of ongoing investigation, highlighting its importance in medicinal chemistry and drug discovery. nih.gov
Research Landscape of 4-(Benzyloxy)-N-(4-methylphenyl)aniline and Analogous Chemical Structures
Direct research specifically detailing the synthesis and properties of this compound is not extensively documented in publicly available literature. However, the research landscape can be understood by examining its constituent precursors and analogous N-substituted benzyloxyanilines.
The synthesis of this compound would likely involve the coupling of 4-benzyloxyaniline with a p-tolyl (4-methylphenyl) group. The precursor, 4-benzyloxyaniline, is a known compound, and its synthesis can be achieved through the benzylation of 4-nitrophenol (B140041), followed by reduction of the nitro group to an amine. google.com The physical and chemical properties of its hydrochloride salt are well-documented.
| Property | Value |
| Linear Formula | C₆H₅CH₂OC₆H₄NH₂ · HCl |
| CAS Number | 51388-20-6 |
| Molecular Weight | 235.71 g/mol |
| Form | Solid |
| Melting Point | 228 °C (decomposes) |
This data is for 4-(Benzyloxy)aniline (B124853) hydrochloride, a precursor to the title compound.
The formation of the N-aryl bond is a key step. General methods for the N-alkylation or N-arylation of anilines are well-established, often utilizing transition metal catalysts or proceeding through a "hydrogen borrowing" methodology with alcohols. researchgate.net For instance, a method for the synthesis of 4-Benzyloxy-N-(1,2,3,4-tetrahydro-2-naphthalenyl)aniline involves the reductive amination of β-tetralone with 4-benzyloxyaniline hydrochloride using sodium cyanoborohydride. prepchem.com This demonstrates a viable synthetic route for creating N-substituted 4-benzyloxyaniline derivatives.
Analogous structures are prevalent in patent literature and chemical synthesis studies. For example, methods have been developed for preparing N-(4-fluorophenyl)-4-benzyloxy benzylidene amine, a key intermediate for certain cholesterol absorption inhibitors, via a one-pot reaction. google.com The study of such analogs indicates a research interest in compounds that combine a benzyloxy-substituted phenyl ring with another N-linked aromatic group, often for applications in medicinal chemistry or materials science.
Scope and Objectives of the Comprehensive Academic Research Outline
The objective of this article is to provide a focused academic overview of the chemical compound this compound. The scope is strictly limited to its chemical context, established through the foundational importance of its parent structures: aniline derivatives and benzyloxy-substituted aromatics. This review will:
Situate the compound within the broader significance of aniline derivatives in both fundamental organic synthesis and applied materials science.
Discuss the role of the benzyloxy moiety as a functional group in academic research, particularly in modifying molecular properties.
Analyze the current research landscape by examining the synthesis and characteristics of its direct precursors and structurally analogous compounds.
This article aims to create a detailed and scientifically accurate profile based on existing literature, focusing exclusively on the chemical nature and research context of the title compound and its close relatives.
Structure
3D Structure
Properties
CAS No. |
62580-65-8 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-methyl-N-(4-phenylmethoxyphenyl)aniline |
InChI |
InChI=1S/C20H19NO/c1-16-7-9-18(10-8-16)21-19-11-13-20(14-12-19)22-15-17-5-3-2-4-6-17/h2-14,21H,15H2,1H3 |
InChI Key |
ZFBJJQSGDUCDKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 4 Benzyloxy N 4 Methylphenyl Aniline and Analogues
Vibrational Spectroscopy Characterization (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of 4-(Benzyloxy)-N-(4-methylphenyl)aniline, the FT-IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.
The spectrum for a secondary amine like aniline (B41778) typically shows a single N-H stretching band. researchgate.net The presence of the ether linkage, aromatic rings, and alkyl substituent gives rise to a complex but interpretable spectral fingerprint. Key vibrational modes anticipated for this molecule include:
N-H Stretch: A moderate to weak absorption band is expected in the region of 3350-3450 cm⁻¹. This peak is characteristic of the secondary amine N-H bond.
Aromatic C-H Stretch: Multiple sharp bands typically appear above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the three aromatic rings.
Aliphatic C-H Stretch: Absorption bands corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups are expected just below 3000 cm⁻¹.
Aromatic C=C Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.
C-O-C Ether Stretch: The asymmetric C-O-C stretching of the benzyl (B1604629) ether group typically results in a strong band around 1220-1260 cm⁻¹, while the symmetric stretch appears near 1020-1070 cm⁻¹.
C-N Stretch: The stretching vibration of the aryl-amine C-N bond is generally observed in the 1250-1340 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | Stretch | 3350 - 3450 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Methylene (-CH₂-) | Asymmetric & Symmetric Stretch | 2920 - 2960 & 2850 - 2880 |
| Methyl (-CH₃) | Asymmetric & Symmetric Stretch | ~2960 & ~2870 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
| Aryl Ether (C-O-C) | Asymmetric & Symmetric Stretch | 1220 - 1260 & 1020 - 1070 |
| Aryl Amine (C-N) | Stretch | 1250 - 1340 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
For this compound (C₂₀H₁₉NO), the calculated molecular weight is approximately 289.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 289. A key fragmentation pattern for benzylic ethers is the cleavage of the C-O bond, leading to the formation of a stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z = 91, which is often the base peak in the spectrum. rsc.org Other fragments could arise from cleavage of the C-N bond or subsequent fragmentations of the aromatic rings.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For C₂₀H₁₉NO, the exact mass would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would confirm the molecular formula and, by extension, the compound's identity.
Single Crystal X-ray Diffraction Studies for Molecular Conformation and Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsional angles.
The crystal packing would likely be influenced by intermolecular interactions. The secondary amine group can act as a hydrogen bond donor (N-H), potentially forming hydrogen bonds with the ether oxygen (O) of a neighboring molecule, leading to the formation of chains or more complex networks in the crystal lattice. nih.gov Pi-stacking interactions between the electron-rich aromatic rings may also play a significant role in stabilizing the crystal structure. Such studies provide invaluable insight into the molecule's preferred conformation and how it organizes in the solid state.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of newly synthesized organic compounds, providing a fundamental verification of a molecule's empirical formula. This method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the proposed molecular formula. A close agreement between the "found" and "calculated" values serves as crucial evidence for the successful synthesis and purity of the target compound. nih.gov
For this compound, the proposed molecular formula is C₂₀H₁₉NO. Based on this formula, the theoretical elemental composition has been calculated. This data provides a benchmark for experimental verification, confirming the precise ratio of atoms in the molecular structure.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Calculated Mass Percentage (%) |
|---|---|---|
| Carbon | C | 83.01 |
| Hydrogen | H | 6.62 |
In practice, the synthesized compound is subjected to combustion analysis, and the resulting elemental percentages are measured. The scientific community generally accepts a tolerance of ±0.4% between the experimental and calculated values to confirm the compound's identity and purity. nih.gov
While specific experimental data for this compound is not detailed here, the utility of elemental analysis is well-documented for analogous diaryl ether and N-aryl aniline derivatives. The data from these related compounds illustrate the expected precision and confirm the reliability of this analytical method in structural elucidation.
For instance, the analysis of various complex diaryl ether derivatives shows a strong correlation between the calculated and experimentally found elemental percentages, as demonstrated in the following examples.
Table 2: Elemental Analysis of Steroidal Diaryl Ether Analogues
| Compound (Formula) | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| 3-(4-Fluorophenoxy)-13α-estra-1,3,5(10)-triene-17-one (C₂₄H₂₅FO₂) | C | 79.09 | 79.16 |
| H | 6.91 | 6.86 | |
| 3-(4-Bromophenoxy)-13α-estra-1,3,5(10)-triene-17-one (C₂₄H₂₅BrO₂) | C | 67.77 | 67.85 |
Similarly, nitrogen-containing aromatic compounds also yield elemental analysis data that aligns closely with theoretical values, thereby validating their proposed structures.
Table 3: Elemental Analysis of a Complex Dinitrophenylhydrazine Derivative
| Compound (Formula) | Element | Required (%) | Found (%) |
|---|---|---|---|
| C₃₆H₂₂N₁₂O₁₆ | C | 49.21 | 49.29 |
| H | 2.52 | 2.53 |
The consistency observed in these examples underscores the importance and reliability of elemental analysis. For this compound, this technique would be an indispensable step to confirm that the synthesized product possesses the correct empirical formula, C₂₀H₁₉NO, ensuring the integrity of the sample used for further spectroscopic and structural studies.
Reactivity and Reaction Mechanisms of 4 Benzyloxy N 4 Methylphenyl Aniline Derivatives
Reactions at the Aniline (B41778) Nitrogen Center
The lone pair of electrons on the secondary aniline nitrogen of 4-(benzyloxy)-N-(4-methylphenyl)aniline makes it a nucleophilic center, susceptible to reactions with various electrophiles. Common reactions at this site include N-alkylation and N-acylation.
N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using alkyl halides or other alkylating agents. The reaction proceeds via a nucleophilic substitution mechanism. The nucleophilicity of the nitrogen is influenced by the electronic effects of the aryl substituents. The p-toly group is weakly electron-donating, which slightly enhances the nucleophilicity of the nitrogen compared to diphenylamine. Conversely, the benzyloxy group, also electron-donating through resonance, further increases the electron density on the aniline ring system, indirectly influencing the nitrogen's reactivity. However, steric hindrance from the two bulky aryl groups can affect the rate of N-alkylation, particularly with larger alkylating agents.
N-Acylation: Acylation of the aniline nitrogen can be accomplished using acyl chlorides or anhydrides. This reaction is generally efficient and leads to the formation of the corresponding amide. The resulting N-acyl derivative exhibits significantly different electronic properties compared to the parent aniline. The electron-withdrawing nature of the acyl group delocalizes the nitrogen lone pair into the carbonyl group, thereby reducing the electron-donating ability of the nitrogen towards the phenyl ring. This has a pronounced effect on the subsequent reactivity of the aromatic system, particularly in electrophilic aromatic substitution reactions.
Reactions Involving the Benzyloxy Ether Linkage
The benzyloxy group in this compound serves as a protective group for the phenolic oxygen. The key reaction involving this linkage is its cleavage to unveil the corresponding phenol (B47542), 4-hydroxy-N-(4-methylphenyl)aniline. Several methods are available for the debenzylation of aryl benzyl (B1604629) ethers.
Hydrogenolysis: Catalytic hydrogenolysis is a common and mild method for cleaving benzyl ethers. The reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas. This process, known as hydrogenolysis, involves the cleavage of the C-O bond of the ether and the addition of hydrogen atoms. The reaction is generally clean and high-yielding.
Acid-Catalyzed Cleavage: Strong acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), can also be used to cleave the benzyl ether. This method proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion at the benzylic carbon. However, the use of strong acids may be incompatible with other acid-sensitive functional groups within the molecule.
Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is known to oxidatively deprotect benzyl ethers, particularly those with electron-donating groups on the aromatic ring, such as the p-methoxybenzyl (PMB) group. While standard benzyl ethers are generally more stable, they can also be cleaved under more forcing oxidative conditions.
| Deprotection Method | Reagents | General Conditions | Product |
| Hydrogenolysis | H₂, Pd/C | Inert solvent (e.g., ethanol (B145695), ethyl acetate) | 4-Hydroxy-N-(4-methylphenyl)aniline |
| Acid-Catalyzed Cleavage | HBr or HI | Acetic acid or other suitable solvent | 4-Hydroxy-N-(4-methylphenyl)aniline |
| Oxidative Cleavage | DDQ | Inert solvent (e.g., dichloromethane) | 4-Hydroxy-N-(4-methylphenyl)aniline |
Electrophilic Aromatic Substitution Patterns on Substituted Phenyl Rings
The two phenyl rings in this compound are activated towards electrophilic aromatic substitution due to the presence of electron-donating groups. The directing effects of these substituents determine the regioselectivity of the substitution.
The N-(4-methylphenyl)amino group is a powerful activating and ortho, para-directing group. The nitrogen lone pair strongly donates electron density into the attached phenyl ring through resonance, significantly increasing its nucleophilicity. The p-methyl group on the second phenyl ring further enhances this electron-donating effect.
The benzyloxy group is also an activating and ortho, para-directing group. The oxygen atom donates electron density to the phenyl ring via resonance. Therefore, both rings are susceptible to electrophilic attack at the positions ortho and para to the existing substituents.
In a competitive situation, the ring activated by the N-(4-methylphenyl)amino group is expected to be more reactive towards electrophiles than the ring activated by the benzyloxy group, as nitrogen is generally a stronger electron donor than oxygen in this context. Consequently, electrophilic substitution is more likely to occur on the N-substituted phenyl ring. Steric hindrance from the bulky diarylamine structure may influence the ratio of ortho to para products.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine, chlorine) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. However, the basicity of the aniline nitrogen can interfere with Friedel-Crafts reactions by coordinating with the Lewis acid catalyst.
Intramolecular Radical Addition Reactions and Regioselectivity
While less common than ionic reactions for this class of compounds, intramolecular radical additions can be envisioned in suitably modified derivatives of this compound. For such a reaction to occur, an unsaturated moiety (e.g., an alkene or alkyne) would need to be tethered to the molecule, and a radical would need to be generated at a position that allows for cyclization.
For instance, if an alkenyl chain were attached to the aniline nitrogen, a radical generated on this chain could potentially add to one of the aromatic rings. The regioselectivity of such a cyclization would be governed by the stability of the resulting radical intermediate and the stereoelectronic requirements of the transition state. In general, 5-exo cyclizations are kinetically favored over 6-endo cyclizations according to Baldwin's rules. The electron-rich nature of the phenyl rings in this compound would make them susceptible to attack by an electrophilic radical. The precise regioselectivity of the addition to the aromatic ring would depend on the position of the tether and the nature of the substituents.
Cycloaddition Reactions Leading to Novel Heterocyclic Systems
This compound and its derivatives can potentially participate in cycloaddition reactions to form novel heterocyclic systems, although such reactions are not widely reported for this specific compound. The feasibility of these reactions depends on the ability of the molecule to act as either a diene or a dienophile (or a 1,3-dipole or dipolarophile).
Diels-Alder Reactions: The phenyl rings of the diarylamine are generally not sufficiently reactive as dienes in standard Diels-Alder reactions. However, derivatives where one of the rings is part of a more reactive diene system could undergo [4+2] cycloadditions. Conversely, if an electron-withdrawing group is introduced into the molecule, it could potentially act as a dienophile, though this is less common for aniline derivatives.
1,3-Dipolar Cycloadditions: Derivatives of this compound could be elaborated to contain 1,3-dipolar functional groups, such as azides, nitrile oxides, or nitrones. These could then undergo cycloaddition reactions with suitable dipolarophiles (e.g., alkenes or alkynes) to construct five-membered heterocyclic rings. For example, an azido (B1232118) derivative could react with an alkyne in a Huisgen cycloaddition to form a triazole.
Influence of Electronic and Steric Effects of Substituents on Reaction Pathways
The reactivity of this compound is a delicate balance of electronic and steric effects.
Electronic Effects:
The electron-donating nature of both the N-(4-methylphenyl)amino group and the benzyloxy group activates the aromatic rings towards electrophilic attack. The stronger donating ability of the amino group makes its attached ring the more probable site of reaction.
Modification of the aniline nitrogen, for example, through acylation, converts the electron-donating amino group into an electron-withdrawing amide group. This deactivates the corresponding phenyl ring towards further electrophilic substitution.
Substituents on the benzyl group of the benzyloxy moiety can also influence the reactivity of the ether linkage. Electron-withdrawing groups on the benzyl ring would make the benzylic carbon more electrophilic and potentially more susceptible to nucleophilic cleavage.
Steric Effects:
The bulky nature of the two aryl groups attached to the nitrogen can hinder reactions at the nitrogen center, particularly with sterically demanding reagents.
In electrophilic aromatic substitution, steric hindrance can influence the ortho/para ratio of the products. Substitution at the less hindered para position is often favored over the ortho positions, which are flanked by the large diarylamine moiety.
Computational and Theoretical Investigations of 4 Benzyloxy N 4 Methylphenyl Aniline
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to explain the electronic and optical properties of newly synthesized organic molecules.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 4-(Benzyloxy)-N-(4-methylphenyl)aniline, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. This process identifies the most likely spatial arrangement of the atoms.
Conformational analysis is also crucial, as the molecule may have several stable or low-energy conformations due to the rotation around single bonds, such as the C-N and C-O bonds. By calculating the relative energies of these different conformers, researchers can identify the most populated conformations at a given temperature and understand the molecule's flexibility.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. youtube.comtaylorandfrancis.comyoutube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comtaylorandfrancis.com
The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity and the ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons. taylorandfrancis.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests that the molecule is more reactive.
For this compound, a DFT calculation would provide the energies of the HOMO and LUMO, as well as visualizations of these orbitals, showing where the electron density is concentrated. This information would be crucial for predicting how the molecule might interact with other reagents.
Table 1: Illustrative Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for this compound was not found. The values are representative for similar aromatic amine derivatives.)
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.2 | Indicates electron-donating capability |
| ELUMO | -1.8 | Indicates electron-accepting capability |
From the HOMO and LUMO energy values, several quantum chemical parameters and reactivity indices can be calculated to further quantify the reactivity of this compound. These parameters help in understanding the molecule's behavior in chemical reactions.
Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron from the molecule.
Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added to the molecule.
Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as η = (I - A) / 2. It signifies the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates the molecule's polarizability.
Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons.
Table 2: Illustrative Quantum Chemical Parameters (Note: This table is illustrative as specific data for this compound was not found. The values are representative for similar aromatic amine derivatives.)
| Parameter | Formula | Illustrative Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 5.2 eV |
| Electron Affinity (A) | -ELUMO | 1.8 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | 1.7 eV |
| Chemical Softness (S) | 1 / (2η) | 0.29 eV⁻¹ |
Computational Studies on Reaction Kinetics and Thermodynamics
Computational chemistry can also be used to study the mechanisms and rates of chemical reactions involving this compound.
By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy or activation barrier. A lower activation barrier corresponds to a faster reaction rate.
Using transition state theory, it is possible to calculate the rate constant for a reaction at a given temperature. These theoretical calculations can provide valuable insights into reaction mechanisms and help in predicting how changes in the molecular structure will affect the reaction rate. For instance, studying the reaction of this compound with a radical species would involve calculating the activation barriers for different possible reaction pathways, such as hydrogen abstraction from the amine group or addition to one of the aromatic rings. mdpi.comresearchgate.net
In radical reactions, polar effects can play a significant role in determining the reaction rate and selectivity. These effects arise from the electrostatic interactions between the radical and the substrate. For this compound, the presence of electron-donating groups (benzyloxy and methyl) would influence its reactivity towards electrophilic or nucleophilic radicals.
Computational studies can quantify these polar effects by analyzing the charge distribution in the reactants and the transition state. The analysis of the molecular electrostatic potential (MEP) can reveal the electron-rich and electron-poor regions of the molecule, providing a guide to where a radical species is most likely to attack. By calculating how the activation energy changes with the introduction of different substituents, a deeper understanding of the polar effects can be achieved.
Molecular Docking and Ligand-Receptor Interaction Modeling (Focus on binding mechanisms)
Similarly, a comprehensive review of scientific databases did not uncover any specific molecular docking studies for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.
A hypothetical docking study would involve identifying a relevant biological target and then using a docking algorithm to predict the binding mode and affinity of this compound to this target. The results would be presented in terms of a docking score and a detailed visualization of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor's binding site. This information is crucial for understanding the potential mechanism of action of a compound and for guiding further optimization of its structure to enhance its biological activity. Unfortunately, no such studies have been published specifically for this compound.
Advanced Materials Science Applications Non Clinical Focus
Application in Chemosensor Development for Ion Detection:
Spectroscopic Evaluation as Fluorescent Probes (UV-Vis and Photoluminescence):There are no published studies on the UV-Vis absorption or photoluminescence spectroscopic properties of this compound in the context of ion sensing.
While research exists on other structurally related aniline (B41778) derivatives, Schiff bases, and compounds containing benzyloxy moieties that do exhibit liquid crystalline or chemosensor properties, the strict focus on 4-(Benzyloxy)-N-(4-methylphenyl)aniline means that such information cannot be used to construct the requested article.
It is recommended to verify the compound name or consider expanding the scope to include analogous compounds for which a body of scientific research is available.
Future Research Directions and Academic Impact
Exploration of Green Chemistry Approaches in Synthesis
The synthesis of diarylamines, such as 4-(Benzyloxy)-N-(4-methylphenyl)aniline, traditionally relies on transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.org While effective, these methods often involve expensive and potentially toxic heavy metal catalysts. Future research should prioritize the development of more sustainable and environmentally friendly synthetic routes.
Green chemistry approaches could include:
Metal-Free Synthesis : Investigating novel metal-free protocols for the synthesis of diarylamines from readily available starting materials like aromatic aldehydes and anilines. acs.org This would eliminate concerns about metal contamination in the final product. acs.org
Catalysis with Earth-Abundant Metals : Exploring the use of catalysts based on more abundant and less toxic metals, such as copper, in N-arylation reactions. acs.orgnih.gov
Waste-Minimized Protocols : Developing synthetic procedures under batch and flow conditions that minimize waste, for instance, by using recyclable catalysts or solvent-free reaction conditions. unirc.it
A comparative table of potential green synthesis strategies is presented below:
| Synthesis Strategy | Catalyst/Reagent | Advantages |
| Metal-Free Synthesis | Organic catalysts or reagents | Avoids heavy metal toxicity and contamination acs.org |
| Earth-Abundant Metal Catalysis | Copper-based catalysts | Lower cost and toxicity compared to palladium acs.org |
| Waste Minimization | Flow chemistry, recyclable catalysts | Reduced solvent usage and waste generation unirc.it |
| Greener Reagents | Bio-based nitrogen sources (e.g., arginine) | Utilizes renewable and non-toxic starting materials researchgate.net |
In-depth Mechanistic Investigations of Novel Reactions
The primary route for synthesizing this compound would likely involve a C-N cross-coupling reaction. A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and extending the methodology to other substrates.
Future mechanistic studies could focus on:
Buchwald-Hartwig Amination : A detailed investigation of the catalytic cycle, including the oxidative addition of the aryl halide, amine coordination, deprotonation, and reductive elimination. wikipedia.orgnih.govacs.org Isotopic labeling studies could be employed to elucidate the rate-determining step. nih.gov
Alternative Coupling Reactions : Exploring the mechanisms of other N-arylation reactions, such as those enabled by arynes or initiated by nitrosonium ions. nih.govacs.org This could lead to the discovery of novel reactivity and selectivity.
Ligand Effects : A systematic study of how the structure of the phosphine (B1218219) ligand in palladium-catalyzed reactions influences the reaction rate and efficiency. acs.org
A summary of key mechanistic steps in the Buchwald-Hartwig amination is provided in the table below:
| Mechanistic Step | Description |
| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex. wikipedia.org |
| Amine Coordination & Deprotonation | The amine coordinates to the Pd(II) complex, followed by deprotonation by a base. wikipedia.org |
| Reductive Elimination | The C-N bond is formed, regenerating the Pd(0) catalyst. wikipedia.org |
Advanced Computational Studies for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, computational studies could provide valuable insights into its structure, electronics, and potential applications.
Areas for computational investigation include:
Structural and Electronic Properties : Using DFT to calculate the optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and electronic distribution of the molecule. nih.gov These calculations can help in understanding its reactivity and photophysical properties. nih.govresearchgate.net
Reaction Mechanisms : Modeling the transition states and reaction pathways of its synthesis to complement experimental mechanistic studies. nih.gov
Spectroscopic Properties : Predicting spectroscopic data, such as NMR and IR spectra, to aid in the characterization of the compound. nih.gov
Nonlinear Optical Properties : Calculating the hyperpolarizability to predict its potential as a nonlinear optical material. mdpi.com
The following table outlines key parameters that can be predicted through computational studies:
| Property | Computational Method | Predicted Parameters |
| Electronic Structure | DFT, TD-DFT | HOMO/LUMO energies, electron density, excitation energies nih.gov |
| Molecular Geometry | DFT | Bond lengths, bond angles, dihedral angles researchgate.net |
| Spectroscopic Data | DFT | NMR chemical shifts, IR vibrational frequencies nih.gov |
| Nonlinear Optical Response | DFT | First and second hyperpolarizabilities mdpi.com |
Potential for Integration into Hybrid Material Systems
The electronic properties of diarylamines make them promising candidates for use in organic and hybrid electronic devices. zenodo.org The specific structure of this compound, with its electron-donating groups, suggests potential applications in this area.
Future research could explore its integration into:
Perovskite Solar Cells (PSCs) : Aniline (B41778) derivatives have been successfully used as hole transport materials (HTMs) and for interfacial modification in PSCs, leading to improved efficiency and stability. researchgate.netnih.govrsc.orgnih.govresearchgate.net this compound could be investigated for similar roles.
Organic Light-Emitting Diodes (OLEDs) : Triarylamine derivatives are widely used as hole transporters and emissive materials in OLEDs due to their favorable ionization potentials and fluorescence. zenodo.org The photophysical properties of the target molecule should be investigated to assess its suitability for OLED applications.
Organic Field-Effect Transistors (OFETs) : The charge-transporting properties of diarylamines could be harnessed in the development of new semiconductor materials for OFETs. zenodo.org
A table summarizing potential applications in hybrid material systems is presented below:
| Application | Role of this compound | Key Properties |
| Perovskite Solar Cells | Hole Transport Material (HTM), Interfacial Modifier | High hole mobility, suitable energy levels, good film-forming properties researchgate.netnih.gov |
| Organic Light-Emitting Diodes | Hole Transport Layer, Emissive Layer | High fluorescence quantum yield, thermal stability zenodo.org |
| Organic Field-Effect Transistors | Organic Semiconductor | Good charge carrier mobility, stability zenodo.org |
Further Investigation into Non-Clinical Applications Based on Unique Molecular Properties
Beyond its potential in electronic devices, the unique molecular structure of this compound may lend itself to other non-clinical applications.
Future investigations could focus on:
Photophysical Properties : A detailed study of its absorption and emission spectra, fluorescence quantum yield, and solvatochromism. nih.govresearchgate.net These properties are crucial for applications in fluorescent probes and sensors.
Nonlinear Optical (NLO) Properties : The donor-pi-acceptor nature of substituted anilines can lead to significant NLO responses. mdpi.comresearchgate.netasianjournalofphysics.com Z-scan techniques could be used to measure the third-order NLO properties of the target compound.
Antioxidant Activity : The aniline moiety is known to exhibit antioxidant properties, and computational studies can be used to predict the antioxidant profile of its derivatives. nih.gov
The table below highlights potential non-clinical applications and the relevant molecular properties:
| Application Area | Key Molecular Property |
| Fluorescent Probes | High fluorescence quantum yield, sensitivity to environmental polarity nih.gov |
| Nonlinear Optics | Large third-order NLO susceptibility mdpi.comresearchgate.net |
| Antioxidants | Ability to scavenge free radicals nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
